molecular formula C8H8N4O B1601121 7-Methoxybenzo[e][1,2,4]triazin-3-amine CAS No. 27238-40-0

7-Methoxybenzo[e][1,2,4]triazin-3-amine

Cat. No. B1601121
CAS RN: 27238-40-0
M. Wt: 176.18 g/mol
InChI Key: YAKVLBOGYKAJEH-UHFFFAOYSA-N
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Description

“7-Methoxybenzo[e][1,2,4]triazin-3-amine” is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . It is a derivative of the 1,2,4-triazine class of compounds .


Molecular Structure Analysis

The molecular structure of “7-Methoxybenzo[e][1,2,4]triazin-3-amine” consists of a 1,2,4-triazine ring with a methoxy group at the 7-position and an amine group at the 3-position .

Scientific Research Applications

Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . The triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

In another study, a series of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives was synthesized . The antibacterial and antitubercular activities of the target compounds were evaluated . The most potent compound displayed excellent in vitro antitubercular activity against Mycobacterium smegmatis .

  • Heterogeneous Catalysis and Photocatalysis : Triazines and tetrazines have been used in heterogeneous catalysis and photocatalysis . Their high nitrogen content, chemical stability, and heteroatom effect make them suitable for these applications .

  • Antimicrobial Agents : Triazine-derived bis imidazolium quaternary ammonium salts (TQAS) have been synthesized and tested as antimicrobial agents . They have shown high efficiency, with minimum inhibitory concentration (MIC) values below 10 mg/L .

  • Biologically Active Small Molecules : Derivatives of 1,3,5-triazine have been investigated as biologically active small molecules . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .

  • Energy-Related Functions : Triazines and tetrazines have been used in energy-related functions . Their high nitrogen content, chemical stability, and heteroatom effect make them suitable for these applications .

  • Separation and Storage : Triazines and tetrazines have been used in separation and storage . Their high nitrogen content, chemical stability, and heteroatom effect make them suitable for these applications .

  • Synthesis of Fused Triazines : The synthesis of fused triazines has been demonstrated through a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

properties

IUPAC Name

7-methoxy-1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-13-5-2-3-6-7(4-5)11-12-8(9)10-6/h2-4H,1H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKVLBOGYKAJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511085
Record name 7-Methoxy-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxybenzo[e][1,2,4]triazin-3-amine

CAS RN

27238-40-0
Record name 7-Methoxy-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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